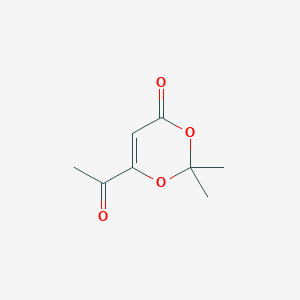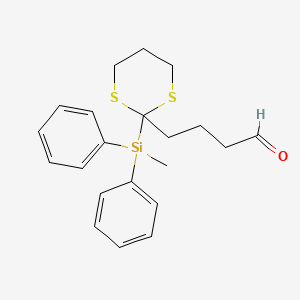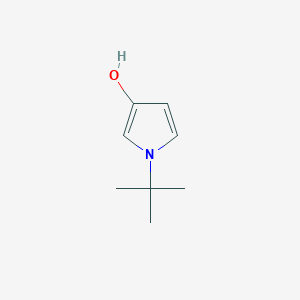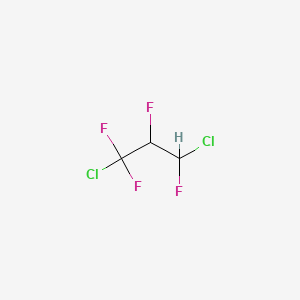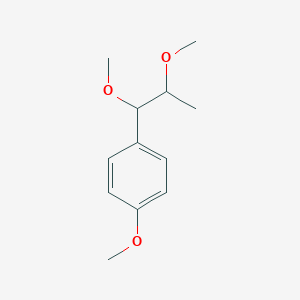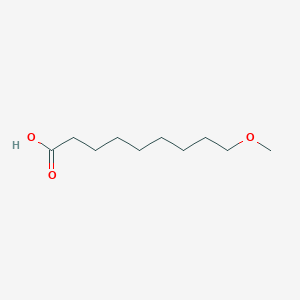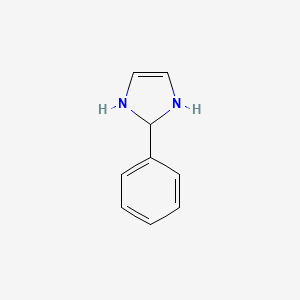
Acetic acid;2-ethynylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-ethynylpropane-1,3-diol is a chemical compound with the molecular formula C₅H₆O₃ It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has an ethynyl group (-C≡CH) attached to the propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethynylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 2-ethynylpropane-1,3-diol. This intermediate can then be acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-ethynylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are alkanes and alkenes.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Aplicaciones Científicas De Investigación
Acetic acid;2-ethynylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups.
Propylene glycol: Another diol with a similar structure but without the ethynyl group.
Butane-1,4-diol: A diol with a longer carbon chain.
Uniqueness
Acetic acid;2-ethynylpropane-1,3-diol is unique due to the presence of both hydroxyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
| 136155-05-0 | |
Fórmula molecular |
C9H16O6 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
acetic acid;2-ethynylpropane-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4) |
Clave InChI |
ULTACXUHQZAWDA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C#CC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


